molecular formula C22H17NO3S B2903637 [4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114850-35-9

[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2903637
CAS No.: 1114850-35-9
M. Wt: 375.44
InChI Key: YTVGAFMDHVXWCX-UHFFFAOYSA-N
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Description

The compound 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the benzothiazine-dioxide class, characterized by a sulfone group and a ketone-substituted aromatic system.

Properties

IUPAC Name

[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-16-8-7-11-18(14-16)23-15-21(22(24)17-9-3-2-4-10-17)27(25,26)20-13-6-5-12-19(20)23/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVGAFMDHVXWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • A benzothiazine core fused with a phenyl group and a dioxido functional group .
  • The presence of a 3-methylphenyl substituent , which enhances its lipophilicity and may influence its pharmacokinetic properties.

Biological Activities

Research indicates that compounds similar to 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various biological activities. Notably:

  • Antimicrobial Activity : Compounds in this class have shown moderate to good antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
Benzothiazole derivativesSimilar sulfur-containing ringAntimicrobial and anticancer
ThiazolidinonesFive-membered ring with sulfurAnti-inflammatory properties
PhenothiazinesTwo fused aromatic rings with sulfurAntipsychotic effects

Synthesis Methods

The synthesis of 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be achieved through several methods. Common approaches include:

  • Condensation Reactions : Involving the reaction of appropriate benzothiazine precursors with phenolic compounds under controlled conditions.
  • Oxidative Coupling : Utilizing oxidizing agents to facilitate the formation of the dioxido group.

These methods require careful control of reaction conditions to ensure high yields and purity.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Study : Deshmukh et al. (2007) reported on the synthesis and antimicrobial activity of benzothiazine derivatives, demonstrating significant efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Research : Investigations into the anticancer properties of benzothiazine derivatives have shown promising results in inducing apoptosis in various cancer cell lines, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
4-(3-Methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) C24H19NO3S R1 = 3-methylphenyl, R2 = phenyl 401.48 (calculated) Methyl group enhances lipophilicity Inferred
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H23NO3S R1 = 4-butylphenyl, R2 = phenyl 417.52 Longer alkyl chain increases logP
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C24H20FNO3S R1 = 3-methylphenyl, R2 = 4-ethylphenyl 437.48 Fluorine atom improves electronegativity
Methanone, (4-bromophenyl)(7-fluoro-3,5-dimethyl-4H-1,4-benzothiazin-2-yl) C22H16BrFNO2S R1 = 3,5-dimethyl, R2 = 4-bromophenyl 472.30 Bromine enhances molecular weight/polarity

Key Observations :

  • Alkyl Substituents : The 4-butylphenyl analog () exhibits higher molecular weight (417.52 vs. 401.48) and likely greater lipophilicity compared to the target compound, which may influence membrane permeability in biological systems.
  • Halogen Effects : Fluorine () and bromine () substituents alter electronic properties and steric bulk. Fluorine’s electronegativity may enhance metabolic stability, while bromine could facilitate halogen bonding in target interactions.

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